molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

Cat. No.: B2795879
CAS No.: 42600-93-1
M. Wt: 343.467
InChI Key: QKZYFEVSPOZFPU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a phenylethyl group substituted with two methoxy groups

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form the desired amide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce the corresponding amine.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological membranes, potentially altering their properties. The phenylethyl group with methoxy substitutions may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide is unique due to the presence of the adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds, potentially enhancing its biological activity and stability under various conditions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZYFEVSPOZFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Subject 2.0 g. of adamantane carboxylic acid chloride 1.8 g. (10.0 mmoles) of homoveratrylamine and 5.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from an ethyl acetate-ethyl ether mixture to obtain the title product, m.p. 132°-133°C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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